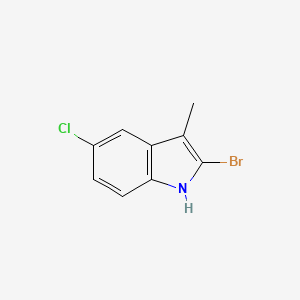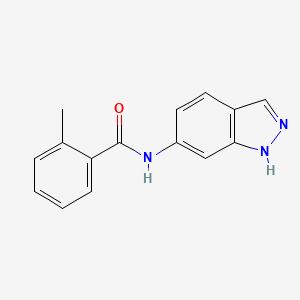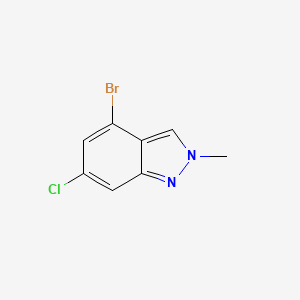
3-Methyl-1-(3-nitro-phenyl)-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-(3-nitro-phenyl)-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a nitro group attached to a phenyl ring, which is further connected to a methyl-substituted indazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(3-nitro-phenyl)-1H-indazole typically involves the condensation of 3-nitrobenzaldehyde with 3-methyl-1H-indazole under acidic or basic conditions. Common reagents used in this synthesis include sodium acetate and acetic acid. The reaction is usually carried out at room temperature, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(3-nitro-phenyl)-1H-indazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides.
Cyclization: Acidic or basic catalysts to facilitate ring closure.
Major Products Formed
Reduction: 3-Amino-1-(3-nitro-phenyl)-1H-indazole.
Substitution: Various substituted indazole derivatives.
Cyclization: Complex heterocyclic compounds with potential biological activities.
Scientific Research Applications
3-Methyl-1-(3-nitro-phenyl)-1H-indazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Methyl-1-(3-nitro-phenyl)-1H-indazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the activation of signaling pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-1H-indazole: Lacks the nitro group, resulting in different biological activities.
3-Nitro-1-phenyl-1H-indazole: Lacks the methyl group, affecting its chemical reactivity and biological properties.
1-(3-Nitro-phenyl)-1H-indazole: Lacks the methyl group, leading to variations in its pharmacological profile.
Uniqueness
3-Methyl-1-(3-nitro-phenyl)-1H-indazole is unique due to the presence of both the nitro and methyl groups, which contribute to its distinct chemical reactivity and biological activities.
Properties
CAS No. |
7746-35-2 |
|---|---|
Molecular Formula |
C14H11N3O2 |
Molecular Weight |
253.26 g/mol |
IUPAC Name |
3-methyl-1-(3-nitrophenyl)indazole |
InChI |
InChI=1S/C14H11N3O2/c1-10-13-7-2-3-8-14(13)16(15-10)11-5-4-6-12(9-11)17(18)19/h2-9H,1H3 |
InChI Key |
CRSIFRAIZXAGMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=CC=CC=C12)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-8-methyl-7-vinyl-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B11864588.png)

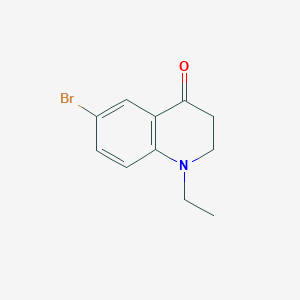
![7-Bromo-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11864601.png)

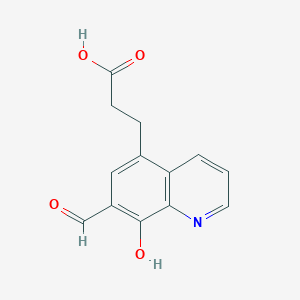
![(7-Methylimidazo[1,2-a]pyridin-3-yl)(p-tolyl)methanone](/img/structure/B11864610.png)


